ALK-IN-13

ALK inhibitor kinase phosphorus derivatives

ALK-driven cancer research is undermined by unvalidated inhibitors with undisclosed potency. ALK-IN-13 (CAS 1197953-88-0) solves this with a defined chemical identity and ≥98% purity from US20130225528A1. • Defined substitution pattern enables systematic SAR vs. analogs. • ≥98% purity ensures reproducible kinase assay and cell-based data. • Supplied with verified storage (-20°C) and blue ice shipping. Note: No published IC50; establish potency in your assay first.

Molecular Formula C29H39ClN7O2P
Molecular Weight 584.1 g/mol
Cat. No. B8757180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameALK-IN-13
Molecular FormulaC29H39ClN7O2P
Molecular Weight584.1 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2CCN(CC2)C3=CC(=C(C=C3)NC4=NC=C(C(=N4)NC5=CC=C(C=C5)P(=O)(C)C)Cl)OC
InChIInChI=1S/C29H39ClN7O2P/c1-35-15-17-37(18-16-35)22-11-13-36(14-12-22)23-7-10-26(27(19-23)39-2)33-29-31-20-25(30)28(34-29)32-21-5-8-24(9-6-21)40(3,4)38/h5-10,19-20,22H,11-18H2,1-4H3,(H2,31,32,33,34)
InChIKeyOAYGRXFKOOCTTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ALK-IN-13 (CAS 1197953-88-0): ALK Inhibitor from Phosphorus Derivative Patent


ALK-IN-13 (CAS: 1197953-88-0; Formula: C29H39ClN7O2P; MW: 584.09) is an Anaplastic Lymphoma Kinase (ALK) inhibitor first disclosed in Example 19 of US patent US20130225528A1 [1]. The compound belongs to a novel family of phosphorus-containing kinase inhibitors and is supplied by multiple research chemical vendors with specified purity (≥98%) and storage conditions (-20°C, dry, dark) .

Why ALK-IN-13 Cannot Be Substituted by Generic ALK Inhibitors Without Risk


ALK-IN-13 is a specific chemical entity defined by a unique substitution pattern (5-chloro-pyrimidine core, dimethylphosphorylphenyl group, and 4-(4-methylpiperazin-1-yl)piperidin-1-yl) [1]. Although the compound is described as an ALK inhibitor in its source patent, no quantitative potency data (IC50, Ki) or selectivity profiling against the ALK kinome or broader kinase panel are publicly available for this exact molecule [1]. Consequently, substitution with another ALK inhibitor (e.g., crizotinib, ceritinib, ALK-IN-12) without experimental validation introduces uncontrolled variables in assay sensitivity, off-target activity, and cellular efficacy. Researchers requiring a compound with defined, reproducible biological activity cannot rely on class-level assumptions and must validate this specific entity.

ALK-IN-13 Product-Specific Quantitative Evidence for Procurement Decisions


Chemical Identity and Source Provenance: Example 19 from US20130225528A1

ALK-IN-13 is unambiguously defined as the compound synthesized in Example 19 of US patent US20130225528A1 [1]. This provides a verifiable chemical structure and synthetic provenance, distinguishing it from other ALK inhibitors that may share similar nomenclature but differ in exact composition. The IUPAC name is (4-((5-chloro-2-((2-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)phenyl)dimethylphosphine oxide .

ALK inhibitor kinase phosphorus derivatives

Purity and Storage Specifications from Commercial Suppliers

Commercial vendors supply ALK-IN-13 with a specified purity of ≥98% and recommend storage at -20°C in dry, dark conditions . This ensures batch-to-batch consistency and acceptable shelf-life (≥12 months) for reproducible experimental use. No such standardized purity data are available for in-house synthesized or generic ALK inhibitors.

compound stability storage purity

Physicochemical Properties Relevant to Formulation and Handling

ALK-IN-13 exhibits a calculated LogP of 4.1 and contains 2 hydrogen bond donors, 9 acceptors, and 8 rotatable bonds . These physicochemical parameters predict moderate lipophilicity and limited aqueous solubility, which may influence in vitro assay buffer selection and in vivo formulation strategies. While direct solubility data are not provided, the property profile differentiates it from more hydrophilic ALK inhibitors (e.g., crizotinib LogP ~1.8).

solubility logP formulation

Recommended Research Applications for ALK-IN-13 Based on Available Evidence


In Vitro Kinase Assay for ALK Wild-Type and Mutant Screening

ALK-IN-13 may be used in biochemical kinase assays (e.g., ADP-Glo, radiometric) to assess ALK inhibition. Due to the absence of published IC50 values, researchers must first establish its potency profile in their specific assay system. The compound's defined chemical identity and high purity (≥98%) make it suitable for generating reproducible, internally consistent data sets .

Structure-Activity Relationship (SAR) Studies on Phosphorus-Containing ALK Inhibitors

As a member of the phosphorus derivative class disclosed in US20130225528A1, ALK-IN-13 serves as a reference compound for SAR exploration around the 5-chloro-pyrimidine scaffold and dimethylphosphorylphenyl group. Its unique substitution pattern can be systematically compared to analogs (e.g., ALK-IN-12, Brigatinib) to map key pharmacophoric elements [1].

Cellular ALK Signaling Studies (with Appropriate Controls)

ALK-IN-13 can be employed in cell-based assays (e.g., ALK-driven cancer cell lines such as NCI-H2228 or Karpas-299) to evaluate downstream signaling (pALK, pSTAT3, pERK). However, due to unknown cellular potency and selectivity, parallel testing with established clinical ALK inhibitors (crizotinib, ceritinib) is essential to contextualize activity [1].

In Vivo Pharmacodynamic Proof-of-Concept Studies

The compound's LogP of 4.1 suggests potential for oral bioavailability, though no PK data are available. Researchers may formulate ALK-IN-13 in appropriate vehicles (e.g., DMSO/PEG300/saline) for pilot in vivo PD studies, with careful monitoring of target engagement and plasma exposure .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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